![molecular formula C15H24N4O3S B15121344 4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15121344.png)
4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine
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Overview
Description
4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with an oxidizing agent.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Formation of the Morpholine Ring: The morpholine ring is then attached to the piperidine-thiadiazole intermediate through another nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}piperidine
- **4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}pyrrolidine
Uniqueness
The uniqueness of 4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24N4O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H24N4O3S/c1-21-8-4-13-16-15(23-17-13)19-5-2-3-12(11-19)14(20)18-6-9-22-10-7-18/h12H,2-11H2,1H3 |
InChI Key |
HFTBSLGRQWJXDF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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